2-(2,3-dimethyl-N-methylsulfonylanilino)-N-(4-methylphenyl)acetamide
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Overview
Description
2-(2,3-dimethyl-N-methylsulfonylanilino)-N-(4-methylphenyl)acetamide is a synthetic organic compound It is characterized by its complex molecular structure, which includes multiple functional groups such as sulfonyl, anilino, and acetamide
Scientific Research Applications
2-(2,3-dimethyl-N-methylsulfonylanilino)-N-(4-methylphenyl)acetamide could have several scientific research applications:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigation of its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Possible applications in the development of new materials or as a component in chemical manufacturing processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dimethyl-N-methylsulfonylanilino)-N-(4-methylphenyl)acetamide typically involves multiple steps:
Formation of the anilino intermediate: This step might involve the reaction of 2,3-dimethylaniline with a sulfonylating agent such as methanesulfonyl chloride in the presence of a base like triethylamine.
Acylation: The intermediate is then reacted with 4-methylphenylacetyl chloride in the presence of a base to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions may vary, but common reagents include halogens for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce sulfides.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3-dimethylphenylamino)-N-(4-methylphenyl)acetamide
- 2-(2,3-dimethyl-N-methylsulfonylanilino)-N-phenylacetamide
Uniqueness
2-(2,3-dimethyl-N-methylsulfonylanilino)-N-(4-methylphenyl)acetamide is unique due to the presence of both sulfonyl and acetamide functional groups, which may confer distinct chemical and biological properties compared to similar compounds. Its specific substitution pattern on the aromatic rings also contributes to its uniqueness.
Properties
IUPAC Name |
2-(2,3-dimethyl-N-methylsulfonylanilino)-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-13-8-10-16(11-9-13)19-18(21)12-20(24(4,22)23)17-7-5-6-14(2)15(17)3/h5-11H,12H2,1-4H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKLJZZDFOITGHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN(C2=CC=CC(=C2C)C)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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